An In-depth Technical Guide to the Chemical Properties of 1-Indanone-5-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 1-Indanone-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone-5-carboxylic acid is a bifunctional organic compound featuring a 1-indanone scaffold and a carboxylic acid group. The indanone core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Indanone-5-carboxylic acid, with a focus on data relevant to researchers in drug discovery and development.
Chemical and Physical Properties
1-Indanone-5-carboxylic acid is a solid at room temperature, and its stability lends itself to various synthetic manipulations. The presence of both a ketone and a carboxylic acid functional group dictates its chemical reactivity and physical properties.
Quantitative Data Summary
The following tables summarize the key physical and computational properties of 1-Indanone-5-carboxylic acid.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₃ | [3][4] |
| Molecular Weight | 176.17 g/mol | [3][4] |
| Boiling Point | 389.1°C | [3] |
| Physical Form | Solid | |
| Purity | ≥95% | [4] |
| Storage Conditions | Room temperature, dry | [3] |
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-oxo-5-indanecarboxylic acid | |
| CAS Number | 3470-45-9 | [4] |
| Computational Data | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | [4] |
| LogP | 1.5137 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Properties
Detailed experimental spectra for 1-Indanone-5-carboxylic acid are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Expected ¹H and ¹³C NMR Data
The following table outlines the anticipated NMR chemical shifts.
| ¹H NMR | Expected Chemical Shift (ppm) | Notes |
| Aromatic Protons | 7.5 - 8.2 | The protons on the benzene ring will appear in the aromatic region, with splitting patterns determined by their substitution. |
| Methylene Protons (-CH₂-) | 2.7 - 3.2 | Two methylene groups adjacent to the carbonyl and the aromatic ring. |
| Carboxylic Acid Proton (-COOH) | 10 - 13 | A broad singlet, characteristic of a carboxylic acid proton. |
| ¹³C NMR | Expected Chemical Shift (ppm) | Notes |
| Ketone Carbonyl (C=O) | > 200 | Typically, ketone carbonyls are significantly downfield.[5] |
| Carboxylic Acid Carbonyl (C=O) | 165 - 185 | The carbonyl of the carboxylic acid is expected in this range.[6] |
| Aromatic Carbons | 120 - 155 | The six carbons of the benzene ring. |
| Methylene Carbons (-CH₂-) | 25 - 40 | The two aliphatic carbons. |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic peaks for both the carboxylic acid and ketone functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | A very broad band due to hydrogen bonding.[7] |
| C=O Stretch (Ketone) | 1750 - 1680 | A strong, sharp peak.[7] |
| C=O Stretch (Carboxylic Acid) | 1780 - 1710 | A strong, sharp peak, often overlapping with the ketone stretch.[7] |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | A medium intensity peak. |
| Aromatic C=C Bending | 1700 - 1500 | Medium intensity peaks characteristic of the aromatic ring.[7] |
Expected Mass Spectrometry Fragmentation
In mass spectrometry, carboxylic acids often exhibit a weak molecular ion peak.[8] Common fragmentation patterns include the loss of the hydroxyl group (-17 amu) and the carboxylic acid group (-45 amu).[9][10] The indanone core will also lead to characteristic fragmentation of the bicyclic system.
Experimental Protocols
Synthesis of 1-Indanone-5-carboxylic acid
A common and effective method for the synthesis of 1-indanones is through the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[1][11]
Reaction Scheme:
3-(4-carboxyphenyl)propanoic acid → 1-Indanone-5-carboxylic acid
Materials:
-
3-(4-carboxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (if using a Lewis acid)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure using Polyphosphoric Acid (PPA):
-
In a round-bottom flask, combine 3-(4-carboxyphenyl)propanoic acid and an excess of polyphosphoric acid.
-
Heat the mixture with stirring to a temperature between 80-100°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
The crude 1-Indanone-5-carboxylic acid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[11] Further purification can be achieved by recrystallization from an appropriate solvent system.
Visualizations
Synthesis and Purification Workflow
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Indanone-5-carboxylic acid [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. youtube.com [youtube.com]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 11. benchchem.com [benchchem.com]
